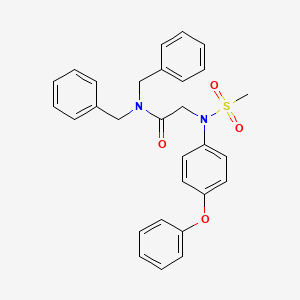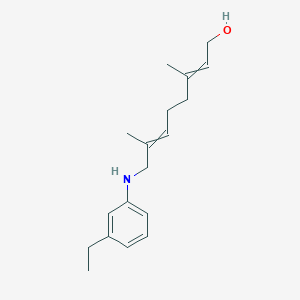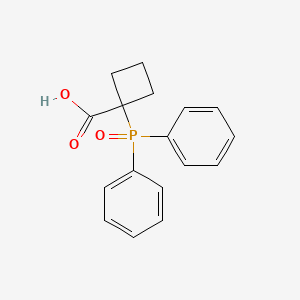
1-(Diphenylphosphoryl)cyclobutanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diphenylphosphoryl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C17H17O3P. This compound features a cyclobutane ring attached to a carboxylic acid group and a diphenylphosphoryl group.
Méthodes De Préparation
The synthesis of 1-(Diphenylphosphoryl)cyclobutanecarboxylic acid typically involves the following steps:
Cyclobutanecarboxylic Acid Formation: Cyclobutanecarboxylic acid can be prepared by the decarboxylation of 1,1-cyclobutanedicarboxylic acid.
Introduction of Diphenylphosphoryl Group: The diphenylphosphoryl group is introduced through a reaction involving diphenylphosphine oxide and a suitable reagent that facilitates the formation of the desired product.
Analyse Des Réactions Chimiques
1-(Diphenylphosphoryl)cyclobutanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Applications De Recherche Scientifique
1-(Diphenylphosphoryl)cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of advanced materials and as a building block for various industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(Diphenylphosphoryl)cyclobutanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diphenylphosphoryl group plays a crucial role in these interactions, facilitating binding to specific sites and modulating biological pathways .
Comparaison Avec Des Composés Similaires
1-(Diphenylphosphoryl)cyclobutanecarboxylic acid can be compared with other similar compounds, such as:
Cyclobutanecarboxylic Acid: Lacks the diphenylphosphoryl group, making it less versatile in certain reactions.
Diphenylphosphine Oxide: Contains the diphenylphosphoryl group but lacks the cyclobutane ring, limiting its applications in cyclobutane-based synthesis.
The uniqueness of this compound lies in its combination of a cyclobutane ring and a diphenylphosphoryl group, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
5116-23-4 |
|---|---|
Formule moléculaire |
C17H17O3P |
Poids moléculaire |
300.29 g/mol |
Nom IUPAC |
1-diphenylphosphorylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C17H17O3P/c18-16(19)17(12-7-13-17)21(20,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,19) |
Clé InChI |
VLYPGJRSJFKNHX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C(=O)O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole](/img/structure/B14168121.png)
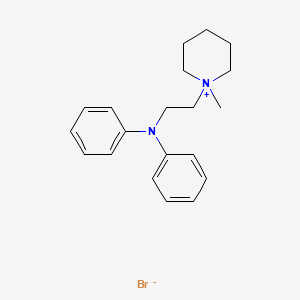
![2-methyl-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14168135.png)
![2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14168139.png)

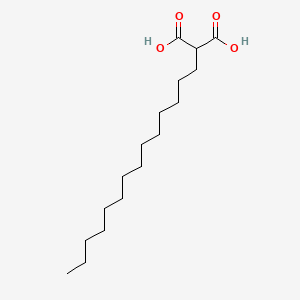
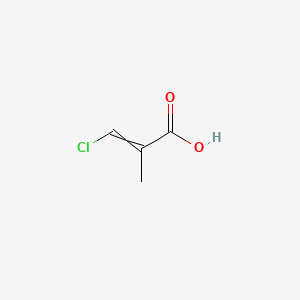
![1-[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-methoxy-2-methylindol-3-yl]ethanone](/img/structure/B14168165.png)
![7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14168169.png)

![4-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzonitrile](/img/structure/B14168179.png)
![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B14168184.png)
